2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system consisting of a triazole and a pyrimidine ring, with a phenyl group attached to the triazole ring. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux or microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced triazole or pyrimidine derivatives .
Scientific Research Applications
2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
1,2,4-Triazolo[1,5-a]pyridine: A related compound with a different ring fusion pattern and distinct biological properties.
Thioglycoside derivatives: Compounds with similar cytotoxic activities but different functional groups.
The uniqueness of this compound lies in its specific ring fusion and the presence of the phenyl group, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H8N4 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)11-13-10-6-7-12-8-15(10)14-11/h1-8H |
InChI Key |
GYAAOAGKMBZFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC=CC3=N2 |
Origin of Product |
United States |
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